molecular formula C11H14ClNO4S B5046146 4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No.: B5046146
M. Wt: 291.75 g/mol
InChI Key: UIGCJWNGXXUPLB-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzene.

    Sulfonation: The benzene ring is sulfonated using chlorosulfonic acid to introduce the sulfonamide group.

    Alkylation: The sulfonamide group is then alkylated with prop-2-en-1-yl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxybenzene: Lacks the sulfonamide and prop-2-en-1-yl groups.

    4-chloro-2,5-dimethoxy-N-methylbenzene-1-sulfonamide: Contains a methyl group instead of the prop-2-en-1-yl group.

    4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-carboxamide: Contains a carboxamide group instead of the sulfonamide group.

Uniqueness

The uniqueness of 4-chloro-2,5-dimethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and prop-2-en-1-yl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-4-5-13-18(14,15)11-7-9(16-2)8(12)6-10(11)17-3/h4,6-7,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGCJWNGXXUPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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